(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Chiral purity Enantiomeric excess Peptidomimetic folding

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS 1217725-33-1) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a furan-2-yl substituent at the β-carbon. With a molecular formula of C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol, its commercially available specifications include a purity of ≥99% (HPLC) and a specific optical rotation of [α]D²⁵ = +72 ± 2° (c=1, EtOH), confirming the (R) absolute configuration.

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
CAS No. 1217725-33-1
Cat. No. B173052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
CAS1217725-33-1
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
InChIInChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyNTIWANHPRXTWCF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS 1217725-33-1): Procurement-Grade Chiral β-Amino Acid Building Block


(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS 1217725-33-1) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a furan-2-yl substituent at the β-carbon. With a molecular formula of C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol, its commercially available specifications include a purity of ≥99% (HPLC) and a specific optical rotation of [α]D²⁵ = +72 ± 2° (c=1, EtOH), confirming the (R) absolute configuration . This compound serves as a conformationally constrained building block for peptidomimetic design, wherein the β-amino acid backbone confers resistance to proteolytic degradation while the furan ring provides a rigid, heteroaromatic scaffold distinct from conventional α-amino acid or flexible alkyl-chain β-amino acid alternatives [1].

Why Generic Substitution of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid Risks Experimental Failure


Substituting this compound with a generic or in-class analog introduces risks of enantiomeric contamination, altered conformational bias, and compromised synthetic compatibility that are not apparent from nominal structural similarity alone. The (R) enantiomer exhibits a specific optical rotation of +72°; the (S) enantiomer (CAS 1217736-81-6) rotates at −77°, and use of racemic material (±14676-03-0) or enantiomerically impure batches precludes reproducible peptidomimetic folding outcomes that depend on defined stereochemistry . Furthermore, exchanging the Boc protecting group for Fmoc or Cbz alters deprotection chemistry orthogonality: Boc requires acidic TFA treatment, whereas Fmoc uses basic piperidine, which is incompatible with acid-sensitive functionality elsewhere in the synthetic sequence [1]. At the backbone level, replacing the β-amino acid scaffold with a conventional α-amino acid eliminates the proteolytic stability advantage that β-peptides are established to provide over their α-amino acid counterparts under physiological conditions [2].

Quantitative Procurement Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid: Comparator-Based Differentiation


Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemic and (S)-Enantiomer Alternatives

The (R)-enantiomer of Boc-3-amino-3-(furan-2-yl)propanoic acid (CAS 1217725-33-1) is commercially supplied at ≥99% purity (HPLC) with a specific optical rotation of [α]D²⁵ = +72 ± 2° (c=1, EtOH). In direct head-to-head comparison from the same supplier, the (S)-enantiomer (CAS 1217736-81-6) exhibits [α]D²⁵ = −77 ± 2° (c=1, MeOH) and is supplied at ≥98% purity (HPLC, chiral purity grade), representing a 1% lower minimum purity specification and a different solvent system for optical rotation measurement . The racemic variant (CAS 14676-03-0) is also commercially available but lacks the defined stereochemistry necessary for foldameric and peptidomimetic studies where secondary structure induction depends on homochiral building blocks .

Chiral purity Enantiomeric excess Peptidomimetic folding

Proteolytic Stability: β-Amino Acid Backbone vs. α-Amino Acid Peptide Scaffolds

The β-amino acid backbone of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid places the amino group on the β-carbon rather than the α-carbon, generating a β³-amino acid scaffold. This backbone modification has been demonstrated at the class level to confer substantial resistance to proteolytic degradation. Natural proteases recognize and cleave α-amino acid backbones; β-amino acids, with an extra methylene unit in the backbone, are poor substrates for most proteases while maintaining biological activity [1]. In a relevant class exemplar, machine-learning-optimized α/β-peptide variants of the antimicrobial peptide aurein 1.2 achieved up to 52-fold higher antifungal selectivity against drug-resistant pathogens while resisting proteolytic breakdown that destroys the natural α-peptide within minutes [1]. In the GLP-1 agonist therapeutic class, β-amino acid incorporation has been shown to extend in vivo half-life from minutes to days [1]. These class-level findings apply directly to peptides incorporating the target compound as a β³-residue building block.

Protease resistance Peptide half-life β-Peptide stability

Conformational Constraint: Furan-2-yl β-Amino Acid vs. Flexible Alkyl-Chain β-Amino Acids

The furan-2-yl substituent at the β-carbon of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid introduces rigid heteroaromatic character absent in simple alkyl-substituted β-amino acids such as β-alanine (β-homoglycine) or β-homovaline. Furanoid β-amino acids have been employed as structural templates for peptidomimetic drug design, where their conformational constraints induce predictable secondary structures. In a directly relevant study using furanoid sugar amino acids (f-SAA1) that resemble β-amino acids, NMR structural analysis at 75°C in both CH₃CN and CH₃CN/H₂O demonstrated that f-SAA1 strongly induces a 12/10/12-helical structure, with 23 unambiguous inter-residue NOE contacts obtained from extensive NMR studies—even when paired with β-homoglycine, a residue known to destabilize helices [1]. By contrast, flexible alkyl-chain β-amino acids lack this intrinsic conformational bias and require additional structural elements to achieve defined folding [1].

Foldamer design Conformational rigidity Peptidomimetic scaffold

Protecting Group Orthogonality: Boc vs. Fmoc and Cbz in Peptide Synthesis Workflows

The tert-butoxycarbonyl (Boc) protecting group on (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid enables acidic deprotection using trifluoroacetic acid (TFA), which is orthogonal to the basic piperidine deprotection used for Fmoc-protected amino acids [1]. This orthogonality is critical for synthetic sequences requiring differential protection of multiple amine functionalities. In a cross-study comparable context, a general flow process for multi-step peptide assembly demonstrated successful construction of Boc-, Cbz-, and Fmoc-protected dipeptides in excellent yields and purities, confirming that Boc-protected building blocks integrate efficiently into automated and solution-phase synthesis workflows [2]. Furthermore, from a cost perspective, Boc-protected amino acids are typically less expensive than their Fmoc counterparts—in some cases, Boc-4-amino-L-phenylalanine costs approximately ¥900/g, representing a ~40% savings compared to the corresponding Fmoc derivative . This cost differential, combined with the established compatibility of Boc deprotection with acid-stable side-chain protection strategies, makes the Boc-protected form the economically and synthetically preferred choice for applications where acidic deprotection is tolerated.

Solid-phase peptide synthesis Orthogonal protection Boc chemistry

Heterocyclic Bioisosteric Potential: Furan-2-yl vs. Thiophene-2-yl and Phenyl β-Amino Acid Analogs

The furan-2-yl substituent on the β-carbon distinguishes this compound from its thiophene-2-yl and phenyl analogs. In a directly relevant study, a series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and evaluated for inhibition of Factor Inhibiting HIF-1 (FIH-1) in SK-N-BE(2)c cells by measuring HIF response element (HRE) promoter activity. Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among docking scores, chemical structure, and biological HIF-α/HRE transcriptional activity [1]. While both furan and thiophene derivatives showed activity, the furan oxygen atom provides distinct hydrogen-bond acceptor capacity (reflected in the target compound's topological polar surface area of ~92 Ų and calculated LogP of ~2.5 ) compared to thiophene sulfur, which can alter binding interactions, solubility profiles, and metabolic stability. This differential is supported by class-level evidence that furan amino acids serve as versatile building blocks where the heteroatom identity modulates both electronic properties and biological recognition—a dimension of structural control not available with simple phenyl-substituted β-amino acid analogs [2].

Bioisostere Furan-thiophene comparison Hypoxia-inducible factor

Physical Property Reproducibility: Melting Point and Storage Specifications vs. Degraded or Impure Batches

The commercially supplied (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid has a specified melting point range of 69–75°C and requires storage at 0–8°C . These specifications serve as rapid identity and purity verification benchmarks upon receipt. In a cross-study comparable context, the (S)-enantiomer (CAS 1217736-81-6) is also stored at 0–8°C but is supplied as a white powder without a published melting point range from the same vendor, limiting the available orthogonal quality verification metrics for the (S)-enantiomer . The defined melting point range provides procurement scientists with an immediate physical constant for batch-to-batch consistency verification, complementing HPLC purity data and optical rotation measurements. This combination of three orthogonal quality metrics (HPLC purity, optical rotation, melting point) exceeds the typical two-metric verification available for the (S)-enantiomer from comparable suppliers.

Quality control Batch consistency Melting point specification

Optimal Procurement Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid Based on Quantitative Evidence


Protease-Resistant β-Peptide Foldamer Drug Discovery

Programs designing β-peptide therapeutics where proteolytic stability is a primary efficacy determinant should prioritize this compound over α-amino acid analogs. The β³-amino acid backbone provides documented resistance to proteases that destroy α-peptides within minutes, with class-level evidence demonstrating half-life extension from minutes to days in GLP-1 agonist applications [1]. The furan-2-yl substituent adds conformational rigidity, with furanoid β-amino acids inducing stable 12/10/12-helical structures retained at 75°C even when paired with helix-destabilizing residues [2]. Procurement of the ≥99% pure (R)-enantiomer ensures homochiral building blocks essential for reproducible foldamer assembly.

Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal Protection

When synthetic routes require acid-labile amine protection orthogonal to Fmoc or Cbz groups, the Boc-protected (R)-furan β-amino acid is the appropriate procurement choice. Boc deprotection with TFA is orthogonal to the basic piperidine conditions used for Fmoc removal, enabling sequential deprotection strategies in complex peptide sequences [3]. The Boc-protected form is also typically less expensive than the Fmoc analog, with cross-study evidence indicating a ~40% cost advantage for comparable Boc-protected amino acids . This compound's defined melting point (69–75°C) and optical rotation (+72°) provide rapid incoming quality verification before incorporation into multi-step syntheses .

Heterocyclic Bioisostere Screening for FIH-1 or Related Oxygen-Sensing Targets

In medicinal chemistry campaigns exploring hypoxia-inducible factor (HIF) pathway modulation, this furan β-amino acid serves as a scaffold for constructing FIH-1 inhibitor candidates. Furan-2-carbonyl amino acid derivatives have demonstrated FIH-1 inhibitory activity in SK-N-BE(2)c cell-based HRE promoter assays, with activity correlated to docking scores at the FIH-1 active site [4]. The furan oxygen provides hydrogen-bond acceptor capacity that differentiates it from thiophene-2-yl or phenyl analogs, enabling systematic exploration of heteroatom effects on target engagement [4]. The defined (R)-stereochemistry ensures that observed structure-activity relationships are attributable to the intended configuration.

Conformationally Constrained Peptidomimetic Scaffold Design

For programs requiring predictable secondary structure induction in short peptide sequences, this furan β-amino acid offers conformational preorganization that flexible-chain alternatives cannot provide. Furanoid β-amino acids have been validated as structural templates in peptidomimetic drug design, with NMR structural characterization demonstrating 23 unambiguous inter-residue NOE contacts defining helical architecture [2]. The combination of β-amino acid backbone (protease resistance) and furan ring (conformational constraint) in a single building block addresses two critical design challenges simultaneously. The ≥99% HPLC purity specification ensures that incorporated residues do not introduce sequence errors or truncation products into the final peptide construct .

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